(2E,6E)-2,6-dimethylocta-2,6-dienedial

Description

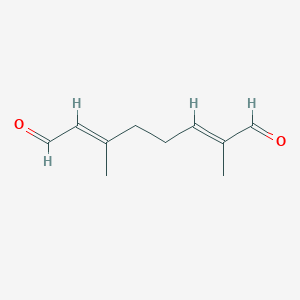

Structure

3D Structure

Properties

IUPAC Name |

(2E,6E)-2,6-dimethylocta-2,6-dienedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-8H,3-4H2,1-2H3/b9-6+,10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHWFPUCRVCMRY-TXFIJWAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=O)CCC=C(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=O)/CC/C=C(\C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032253 | |

| Record name | 8-Oxogeranial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80054-40-6 | |

| Record name | (2E,6E)-2,6-Dimethyl-2,6-octadienedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80054-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Oxogeranial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature, Stereochemistry, and Structural Elucidation in Advanced Chemical Studies

Systematic IUPAC Nomenclature and Common Academic Synonyms (e.g., 8-Oxogeranial)

The compound with the chemical formula C₁₀H₁₄O₂ is systematically named (2E,6E)-2,6-dimethylocta-2,6-dienedial according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. nih.gov This name precisely describes its structure: an eight-carbon chain (octa) with two double bonds (dien) at positions 2 and 6, two aldehyde functional groups (dial) at the ends, and methyl groups at positions 2 and 6. The prefixes (2E,6E) specify the stereochemistry at the double bonds.

In scientific literature, this monoterpenoid is widely known by the common synonym 8-Oxogeranial . nih.govwikipedia.org It is also referred to as (6E)-8-oxogeranial, which emphasizes the stereochemistry of the double bond at position 6. nih.gov The name 10-oxogeranial is sometimes used but is considered incorrect. nih.govwikipedia.org The compound is a derivative of geranial, bearing an oxo substituent at the 8th position. nih.gov

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| Common Synonyms | 8-Oxogeranial, (6E)-8-oxogeranial, (E,E)-2,6-dimethylocta-2,6-dienedial nih.gov |

| CAS Number | 80054-40-6 nih.gov |

| PubChem CID | 11073781 nih.gov |

| ChEBI ID | CHEBI:64239 nih.govwikipedia.org |

| Molecular Formula | C₁₀H₁₄O₂ nih.gov |

| Molar Mass | 166.22 g/mol nih.gov |

Elucidation and Confirmation of (2E,6E)-Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. The "(2E,6E)" designation indicates the specific spatial arrangement of substituents around the two carbon-carbon double bonds located at the C2-C3 and C6-C7 positions. The 'E' notation, from the German entgegen (opposite), signifies that the highest-priority groups on each carbon of the double bond are on opposite sides.

The elucidation and confirmation of this specific stereoisomer have been achieved through advanced analytical techniques and biosynthetic studies.

Biosynthetic Pathway: The compound is an intermediate in the biosynthesis of iridoids. wikipedia.orgresearchgate.net It is synthesized from 8-hydroxygeraniol, which has a confirmed (2E,6E) configuration, by the enzyme 8-hydroxygeraniol dehydrogenase. wikipedia.orgwikipedia.org The enzymatic reaction maintains the integrity of the double bond stereochemistry, leading to the formation of the (2E,6E) product.

X-ray Crystallography: Definitive confirmation of the stereochemistry comes from X-ray crystallography studies. The crystal structure of iridoid synthase (ISY), an enzyme that uses 8-oxogeranial as a substrate, has been resolved with the substrate bound in its active site. nih.gov These structural studies revealed that 8-oxogeranial adopts a fully extended, linear conformation within the enzyme's binding pocket. nih.gov This extended arrangement is only sterically possible for the (2E,6E) isomer, thus confirming its absolute stereochemistry in the biological context. nih.govresearchgate.net The two aldehyde groups form crucial hydrogen bonds with specific amino acid residues (Tyr178 and Ser349) in the active site, which further stabilizes this conformation. nih.gov

The following table presents key research findings that have contributed to the stereochemical elucidation.

| Research Finding | Method/Context | Significance | Reference |

| Substrate for Iridoid Synthase | Enzymatic Assays | The enzyme specifically processes this isomer to produce iridoids, highlighting its biological relevance. | wikipedia.orgnih.gov |

| Precursor is (2E,6E)-8-hydroxygeraniol | Biosynthetic Studies | The stereochemistry is inherited from its direct precursor in the seco-iridoid pathway. | wikipedia.org |

| Crystal Structure with Iridoid Synthase | X-ray Crystallography | Provided definitive, atomic-level confirmation of the (2E,6E) configuration and its bound conformation. | nih.govresearchgate.net |

Analysis of Structural Isomers and Diastereomers (e.g., (2E,6Z)-2,6-dimethylocta-2,6-dienedial)

Structural isomers of this compound have the same molecular formula (C₁₀H₁₄O₂) but differ in the connectivity of their atoms or the spatial arrangement of atoms (stereoisomers). Diastereomers are stereoisomers that are not mirror images of each other, which includes E/Z isomers.

Other related isomers include:

Geranial ((2E)-3,7-dimethylocta-2,6-dienal) and Neral (B7780846) ((2Z)-3,7-dimethylocta-2,6-dienal) : These are positional and stereoisomers, collectively known as citral (B94496). molport.com They are monoaldehydes and differ in the position and stereochemistry of one double bond.

(2E,4E,6E)-2,6-dimethylocta-2,4,6-trienedial : This is a structural isomer with an additional conjugated double bond. nih.gov

The table below compares the key structural features of this compound and its theoretical (2E,6Z) diastereomer.

| Feature | This compound | (2E,6Z)-2,6-dimethylocta-2,6-dienedial |

| IUPAC Name | This compound nih.gov | (2E,6Z)-2,6-dimethylocta-2,6-dienedial |

| Stereochemistry at C2=C3 | E (trans) | E (trans) |

| Stereochemistry at C6=C7 | E (trans) | Z (cis) |

| Molecular Shape | Generally linear, extended | More bent or curved due to the Z-double bond |

| Biological Role | Natural substrate for iridoid synthase nih.gov | Not a known primary substrate for iridoid synthase |

Conformational Analysis and Molecular Geometry Studies

The molecular structure of this compound is characterized by a flexible backbone connecting two rigid, planar alkene groups. The single bonds (C3-C4, C4-C5) in the carbon chain allow for rotational freedom, meaning the molecule can adopt various conformations in solution.

However, detailed insights into its functional conformation come from structural biology studies. Research on the complex of iridoid synthase with 8-oxogeranial has shown that the molecule binds within the enzyme's active site in a single, well-defined conformation. nih.gov

Bound Conformation: Inside the enzyme, the molecule is in an entirely extended conformation . nih.gov This linear shape is stabilized by a network of specific interactions with the protein. The two terminal aldehyde groups are anchored by hydrogen bonds to the hydroxyl groups of amino acid residues Tyr178 and Ser349. nih.gov The central carbon chain is situated in a hydrophobic pocket formed by several nonpolar residues, including Ile145, Phe149, and Leu352. nih.gov

Molecular Geometry: The geometry at the atomic level is dictated by orbital hybridization.

The carbon atoms of the two double bonds (C2, C3, C6, C7) and the aldehyde carbons (C1, C8) are sp² hybridized . This results in a trigonal planar geometry around each of these centers, with bond angles of approximately 120°.

The carbon atoms in the saturated part of the chain (C4, C5) are sp³ hybridized , leading to a tetrahedral geometry with bond angles close to 109.5°.

This precise positioning and conformation are essential for the subsequent enzymatic reaction, which involves a stereoselective reduction and cyclization to form the core iridoid structure. researchgate.netnih.govnih.gov

Biosynthetic Pathways and Enzymatic Transformations of 2e,6e 2,6 Dimethylocta 2,6 Dienedial

Precursor Biosynthesis and Enzymatic Generation

The formation of (2E,6E)-2,6-dimethylocta-2,6-dienedial is a key step that channels primary metabolism into the specialized seco-iridoid pathway. This process begins with the hydroxylation of the common monoterpene precursor, geraniol (B1671447).

The enzymatic conversion of 8-hydroxygeraniol is a pivotal step in the biosynthesis of this compound. This reaction is catalyzed by 8-hydroxygeraniol dehydrogenase, also referred to as 8-hydroxygeraniol oxidoreductase (8HGO). This enzyme is a member of the medium-chain dehydrogenase/reductase (MDR) superfamily and is dependent on the cofactor NADP+.

In the medicinal plant Catharanthus roseus, the enzyme responsible for this conversion has been identified and characterized. It facilitates the oxidation of the hydroxyl group at the C8 position of 8-hydroxygeraniol to an aldehyde, and also oxidizes the C1 hydroxyl group, yielding the dialdehyde (B1249045) product, this compound. This enzyme is crucial for the biosynthesis of terpenoid indole (B1671886) alkaloids, for which iridoids are precursors nih.gov. Biochemical analyses have shown that 8HGO can catalyze a reversible reaction, converting 8-hydroxygeraniol to 8-oxogeraniol, and also acting on 8-oxogeraniol itself researchgate.net.

The generation of this compound is a committed step in the seco-iridoid pathway, which diverges from general monoterpene metabolism. The pathway commences with geraniol, which is first hydroxylated to 8-hydroxygeraniol. Following this, the action of 8-hydroxygeraniol dehydrogenase produces this compound.

This dialdehyde then serves as the substrate for the key cyclization step that defines the iridoid skeleton. The entire seco-iridoid pathway, including the formation of this compound, is a prerequisite for the biosynthesis of a vast array of valuable natural products, including the anticancer agents vinblastine (B1199706) and vincristine (B1662923) from Catharanthus roseus researchgate.net. The elucidation of this pathway is critical for metabolic engineering efforts aimed at the sustainable production of these high-value compounds.

Function as a Substrate for Downstream Enzymes

Once formed, this compound is a reactive intermediate that is channeled into various cyclization reactions, leading to the formation of the characteristic cyclopentanopyran ring system of iridoids.

The cyclization of this compound to form the core iridoid structure is catalyzed by iridoid synthase (ISY). This enzyme is mechanistically distinct from canonical terpene cyclases. The reaction involves the reduction of one of the aldehyde groups of this compound by NADPH to form a reactive enol or enolate intermediate researchgate.net.

This intermediate then undergoes an intramolecular cyclization. Mechanistic studies, including the use of substrate analogs, suggest that the cyclization proceeds via a Michael addition researchgate.net. The crystal structure of iridoid synthase from Catharanthus roseus has provided insights into the substrate-binding pocket and the catalytic mechanism, supporting a reductive cyclization process mdpi.com. The products of this reaction are typically nepetalactol and iridodial, which are the precursors to all plant-derived iridoids mdpi.com.

In addition to the specialized iridoid synthases, other enzymes with broader substrate specificity can also catalyze the reductive cyclization of this compound. An example is the progesterone-5β-reductase/iridoid synthase-like enzyme (PRISE) family. One such enzyme, PmMOR from Plantago major, has been shown to be a multisubstrate oxidoreductase.

These PRISEs are involved in both iridoid and cardenolide biosynthetic pathways and exhibit notable substrate promiscuity. They catalyze the reduction of activated C=C double bonds in a variety of substrates, including 8-oxogeranial ( this compound). This indicates a broader enzymatic capability for the formation of iridoid structures in different plant lineages, potentially representing an ancestral trait in land plants.

Interestingly, the biosynthesis of iridoids is not limited to plants. Larvae of certain leaf beetles, such as those from the Chrysomelina subtribe, produce iridoids for chemical defense. These insects also utilize this compound (referred to as 8-oxogeranial in this context) as a key precursor.

Studies on different species of leaf-beetle larvae have revealed the existence of two distinct, stereodivergent cyclization pathways for this compound. These different modes of cyclization lead to the formation of different stereoisomers of the defensive compound chrysomelidial. For instance, in Phaedon cochleariae, the cyclization is proposed to occur via a "transoid dienamine" intermediate, resulting in the (5R,8R)-chrysomelidial enantiomer. In contrast, in species of the genus Gastrophysa, the cyclization is thought to proceed through a "cisoid dienamine" intermediate, also yielding (5R,8R)-chrysomelidial, but with different isotopic labeling patterns when deuterated precursors are used. This demonstrates the evolution of distinct enzymatic mechanisms to produce stereochemically defined defensive compounds from a common precursor.

Formation of Iridoids (e.g., cis-trans-iridodial, cis-trans-nepetalactol)

The transformation of this compound into the characteristic bicyclic iridoid structure is a key enzymatic step in organisms that produce these compounds. This conversion is primarily catalyzed by iridoid synthase (ISY), a member of the progesterone 5β-reductase superfamily. nih.gov

The process begins with the NADPH-dependent reduction of one of the aldehyde groups in this compound. nih.govnih.gov This initial reduction is followed by a cyclization reaction. The enzyme iridoid synthase initiates the reductive cyclization of 8-oxogeranial. nih.gov In plants such as Catharanthus roseus, this enzymatic action produces a mixture of iridoid stereoisomers, including cis-trans-iridodial and the more stable cyclized hemiacetal form, cis-trans-nepetalactol. nih.gov The reaction is mechanistically distinct from canonical terpene cyclizations, involving a Michael-type addition after the initial reduction step. nih.gov While ISY can catalyze both the reduction and cyclization, subsequent studies have suggested that other enzymes, such as those from the nepetalactol-related short-chain dehydrogenase (NEPS) family, may mediate the stereoselective cyclization of the intermediate to yield specific nepetalactol isomers. nih.gov

Biosynthesis of Specific Defensive Iridoids (e.g., Chrysomelidial)

In certain insects, particularly leaf beetle larvae of the subtribe Chrysomelina, this compound is a precursor to potent defensive iridoids like chrysomelidial. nih.govpnas.org Unlike the pathways in many plants that lead to nepetalactol, the biosynthesis in these beetles results in a dialdehyde structure. pnas.org The biosynthesis of chrysomelidial has been partially elucidated in the leaf beetle Phaedon cochleariae. nih.gov

The pathway in these insects is considered an example of convergent evolution, having arisen independently from the iridoid pathways in plants. pnas.org The process starts with geranyl diphosphate (B83284) (GPP) and proceeds through intermediates like 8-hydroxygeraniol. nih.govnih.gov The conversion of 8-hydroxygeraniol eventually leads to the formation of this compound, which then undergoes cyclization to form chrysomelidial. rsc.org This defensive compound is a key component of the repellent secretions that larvae deploy from dorsal glands when threatened. nih.govnih.gov Larvae of species such as Gastrophysa cyanea and Phaedon cochleariae synthesize a mixture of chrysomelidial diastereomers as their primary defense. researchgate.net

Occurrence and Distribution in Biological Systems

This compound and its direct derivatives are found in a variety of plants and insects, where they serve diverse ecological functions.

Presence in Plant Species (e.g., Centaurium erythraea, Catharanthus roseus, Plantago major)

This compound is a central intermediate in the biosynthesis of secoiridoids and monoterpene indole alkaloids in numerous plant species.

Catharanthus roseus (Madagascar Periwinkle): This plant is a model organism for studying iridoid biosynthesis. The pathway leading to the anticancer alkaloids vinblastine and vincristine proceeds through this compound, which is cyclized by iridoid synthase to form nepetalactol, a precursor to the key intermediate secologanin. nih.govnih.gov

Plantago major (Broadleaf Plantain): Species in the Plantago genus are known to produce iridoids, and the biosynthetic machinery, including enzymes analogous to iridoid synthase, is present, indicating the formation of the dialdehyde intermediate.

Centaurium erythraea (Common Centaury): As a member of the Gentianaceae family, this plant produces a wide variety of secoiridoid glucosides, which are biosynthetically derived from iridoid precursors. The formation of these compounds necessitates the synthesis and transformation of this compound.

| Plant Species | Family | Relevance of this compound |

| Catharanthus roseus | Apocynaceae | Key intermediate in the biosynthesis of monoterpene indole alkaloids. nih.gov |

| Plantago major | Plantaginaceae | Precursor in the formation of defensive iridoids. |

| Centaurium erythraea | Gentianaceae | Intermediate in the pathway to secoiridoid glucosides. |

Detection in Insect Defensive Secretions (e.g., Leaf-Beetle Larvae)

Many species of leaf beetles in the subtribe Chrysomelina have evolved the ability to synthesize their own defensive compounds (de novo) rather than sequestering them from host plants. lanevol.org These autogenously produced defenses are often iridoids derived from this compound.

The larvae of species like Phaedon cochleariae and Gastrophysa cyanea produce secretions containing chrysomelidial and its stereoisomers. nih.govresearchgate.net This secretion is exuded from nine pairs of dorsal glands as a potent repellent against predators such as ants. nih.govnih.govresearchgate.net The early precursors for this pathway are produced in the fat body of the larvae and transported to the glandular reservoirs for the final conversion into the active defensive compounds. nih.gov

| Insect Group | Defensive Compound | Precursor |

| Leaf-Beetle Larvae (Chrysomelina) | Chrysomelidial | This compound |

Methodologies for Investigating Biosynthetic Routes

Application of Deuterated Precursors and Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating complex biosynthetic pathways by tracing the metabolic fate of precursor molecules. nih.gov The use of stable isotopes, such as deuterium (²H), is particularly valuable. scripps.edu In the study of iridoid biosynthesis, deuterated precursors can be supplied to the biological system (e.g., a plant or insect), and the position and incorporation of the deuterium label in the final products are analyzed, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govbeilstein-journals.org

This methodology has been instrumental in confirming the sequence of enzymatic reactions and identifying the origin of specific atoms in the iridoid skeleton. For instance, feeding experiments with isotopically labeled monoterpenoids can demonstrate the conversion of geraniol to 8-oxogeranial and its subsequent cyclization. researchgate.net By synthesizing precursors with deuterium atoms at specific positions, researchers can track which hydrogen atoms are removed or retained during enzymatic steps, providing mechanistic insights into enzymes like iridoid synthase. beilstein-journals.orgnih.gov This approach helps to distinguish between proposed alternative pathways and solidifies the role of intermediates like this compound.

Recombinant Enzyme Expression and Functional Characterization

The elucidation of the biosynthetic pathway leading to this compound has been significantly advanced by the heterologous expression and functional characterization of the responsible enzymes, primarily carotenoid cleavage dioxygenases (CCDs). These studies, predominantly utilizing prokaryotic expression systems like Escherichia coli, have been instrumental in confirming enzyme activity, determining substrate specificity, and analyzing the resulting cleavage products.

Carotenoid cleavage dioxygenase 1 (CCD1) has been identified as a key enzyme in the formation of a C14 dialdehyde, through the oxidative cleavage of various carotenoid precursors at the 9,10 and 9',10' positions. mdpi.com The recombinant expression of CCD1 from various plant sources has consistently demonstrated this catalytic activity.

For instance, the CCD1 enzyme from Rosa damascena (RdCCD1) was expressed in E. coli, and the resulting recombinant protein was shown to cleave a range of carotenoids. This cleavage consistently yielded a C14 dialdehyde and two C13 end-groups, the specific nature of which depended on the carotenoid substrate. mdpi.com Similarly, the functional characterization of PhCCD1, a carotenoid cleavage dioxygenase from Petunia hybrida, revealed that its activity on β-carotene results in the formation of a C14 dialdehyde. nih.gov

The choice of E. coli as an expression host is advantageous due to its well-understood genetics, rapid growth, and the availability of a wide array of expression vectors and engineered strains. nih.govaddgene.org Strains such as BL21(DE3) are commonly employed for their proficiency in producing high levels of recombinant proteins. addgene.org The expression of CCDs in carotenoid-accumulating E. coli strains has proven to be a particularly effective strategy for in vivo functional analysis, as it allows for the direct assessment of enzyme activity on specific substrates within a cellular environment. mdpi.com

The functional characterization of these recombinant enzymes typically involves incubation with various carotenoid substrates, followed by the extraction and analysis of the cleavage products using techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). These analyses have not only confirmed the production of the C14 dialdehyde but have also shed light on the broad substrate specificity of many CCD1 enzymes. nih.gov For example, studies on the maize CCD1 (ZmCCD1) have shown that it can cleave both linear and cyclic carotenoids. nih.gov

While detailed kinetic parameters for the formation of this compound are not extensively documented in the literature, the available data from studies on CCD1 enzymes provide valuable insights into their catalytic efficiency with various carotenoid substrates.

| Enzyme | Source Organism | Expression Host | Substrate(s) | Major Products |

|---|---|---|---|---|

| RdCCD1 | Rosa damascena | E. coli | β-carotene, Lycopene | C14 dialdehyde, β-ionone, 6-methyl-5-hepten-2-one |

| PhCCD1 | Petunia hybrida | E. coli | β-carotene | C14 dialdehyde, β-ionone |

| ZmCCD1 | Zea mays | E. coli | β-carotene, Lycopene, Zeaxanthin | C14 dialdehyde, various C13-apocarotenoids |

| ChCCD1 | Cerasus humilis | E. coli BL21(DE3) | β-carotene, Lycopene, Zeaxanthin | β-ionone, 6-methyl-5-hepten-2-one |

| Enzyme | Finding | Significance |

|---|---|---|

| RdCCD1 | Demonstrated broad substrate specificity, cleaving both cyclic (β-carotene) and acyclic (lycopene) carotenoids. mdpi.com | Highlights the versatility of CCD1 enzymes in producing a range of apocarotenoids, including the precursor to this compound. |

| PhCCD1 | Reduction of PhCCD1 transcript levels in transgenic petunia led to a significant decrease in β-ionone synthesis, a C13 product of β-carotene cleavage. nih.gov | Confirms the in vivo role of CCD1 in the carotenoid cleavage pathway that also produces the C14 dialdehyde. |

| ZmCCD1 | Systematic analysis revealed that ZmCCD1 cleaves multiple carotenoids at the 9,10 (9',10') and 5,6 (5',6') positions. nih.gov | Provides insights into the regioselectivity of CCD1 enzymes and the diversity of products that can be formed from different carotenoid precursors. |

| ChCCD1 | The prokaryotically expressed ChCCD1 resulted in the degradation of lycopene, β-carotene, and zeaxanthin. mdpi.com | Further supports the broad substrate acceptability of CCD1 enzymes and their role in carotenoid metabolism. |

Chemical Reactivity and Reaction Mechanisms of the Dialdehyde Moiety

Reactivity Profile as an α,β-Unsaturated Dialdehyde (B1249045)

The presence of two aldehyde groups in conjugation with carbon-carbon double bonds classifies (2E,6E)-2,6-dimethylocta-2,6-dienedial as an α,β-unsaturated dialdehyde. This structural feature confers a distinct reactivity profile. The molecule possesses multiple electrophilic sites, primarily the carbonyl carbons and the β-carbons of the enal systems. wikipedia.org The conjugated π-system allows for the delocalization of electron density, influencing the susceptibility of these sites to nucleophilic attack.

The reactivity of α,β-unsaturated aldehydes and ketones is determined by their special structural features, where both a C=C double bond and a C=O carbonyl group are present in a conjugated manner. pressbooks.pub Consequently, the compound can undergo both 1,2-addition (direct attack at the carbonyl carbon) and 1,4-addition (conjugate attack at the β-carbon), depending on the nature of the nucleophile and the reaction conditions. wikipedia.orgpressbooks.pub Strong nucleophiles tend to favor 1,2-addition, while softer nucleophiles typically favor 1,4-addition. pressbooks.pub

The dialdehyde nature of the molecule introduces further complexity and reactivity. The two aldehyde groups can react independently or in concert, leading to a variety of possible products. This dual reactivity is harnessed in various synthetic strategies.

Table 1: Key Reactive Sites of this compound

| Reactive Site | Type of Reaction | Influencing Factors |

| Carbonyl Carbon (C1 & C8) | Nucleophilic Addition (1,2-addition) | Hard nucleophiles (e.g., Grignard reagents, organolithiums), Steric hindrance |

| β-Carbon (C3 & C7) | Nucleophilic Conjugate Addition (1,4-addition) | Soft nucleophiles (e.g., Gilman reagents, enamines, thiols), Thermodynamic control |

| Conjugated Diene (C2-C3 & C6-C7) | Electrophilic Addition, Cycloadditions | Electrophiles (e.g., HBr), Dienophiles in Diels-Alder reactions |

| α-Hydrogens | Deprotonation (Enolate formation) | Strong bases, leading to aldol-type reactions |

Mechanisms of Nucleophilic Addition to Aldehyde and Enone Functions

Nucleophilic addition is a cornerstone of the reactivity of this compound. The mechanisms can be categorized into two primary pathways:

1,2-Addition (Direct Addition): In this mechanism, a nucleophile directly attacks the electrophilic carbon of one of the aldehyde groups. This process is generally favored by strong, "hard" nucleophiles such as Grignard reagents or organolithium compounds. The reaction proceeds through a tetrahedral intermediate, which is subsequently protonated to yield an alcohol. Given the presence of two aldehyde groups, selective mono-addition can be challenging and often requires careful control of stoichiometry and reaction conditions.

1,4-Addition (Conjugate Addition or Michael Addition): This pathway involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated aldehyde system. pressbooks.pub This type of addition is characteristic of "soft" nucleophiles like Gilman reagents (organocuprates), enamines, and thiols. pressbooks.pub The initial attack on the β-carbon generates a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon to afford a saturated aldehyde. libretexts.org The stability of the enolate intermediate is a key driving force for this reaction pathway. For this compound, 1,4-addition can occur at either of the enal systems.

The competition between 1,2- and 1,4-addition is a critical aspect of the reactivity of this dialdehyde and can be influenced by factors such as the nature of the nucleophile, solvent, temperature, and the presence of Lewis acids.

Electrophilic Reactions of the Conjugated Diene System

The conjugated diene system within this compound is susceptible to electrophilic attack. Similar to other conjugated dienes, it can undergo both 1,2- and 1,4-addition of electrophiles. libretexts.orgpressbooks.pub For instance, the addition of an electrophile like HBr would proceed via the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.orgyoutube.com The subsequent attack by the bromide nucleophile can occur at either of the two carbons bearing the partial positive charge, leading to a mixture of 1,2- and 1,4-adducts. libretexts.orgyoutube.com The ratio of these products is often dependent on the reaction temperature, with lower temperatures favoring the kinetically controlled 1,2-adduct and higher temperatures favoring the thermodynamically controlled 1,4-adduct.

Cyclization Reactions and Annulation Strategies in Organic Synthesis

The bifunctional nature of this compound makes it an excellent substrate for intramolecular reactions, leading to the formation of cyclic structures. These cyclization reactions are powerful tools in the synthesis of complex natural products and other organic molecules.

One important class of cyclization is the intramolecular aldol (B89426) reaction . In the presence of a base or acid, an enolate can be formed at one of the α-carbons, which can then attack the other aldehyde group. jove.com Depending on which α-carbon is deprotonated, the formation of five- or six-membered rings is possible, which are generally favored due to their thermodynamic stability. jove.comyoutube.com These intramolecular aldol products can then undergo dehydration to yield cyclic α,β-unsaturated aldehydes or ketones.

Furthermore, this compound can participate in annulation reactions , which involve the formation of a new ring onto an existing structure. For example, a Robinson annulation sequence, which combines a Michael addition with a subsequent intramolecular aldol condensation, could potentially be employed using this dialdehyde to construct polycyclic systems. researchgate.net

The cyclization of dialdehydes with reagents like nitromethane (B149229) has also been explored as a route to nitrogen-containing cyclic compounds. acs.org

Oxidation and Reduction Chemistry in Controlled Synthetic Environments

The aldehyde functional groups of this compound are readily oxidized and reduced under controlled conditions.

Oxidation: The aldehyde groups can be selectively oxidized to carboxylic acids using a variety of reagents. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O) to avoid oxidation of the double bonds. The product of complete oxidation would be (2E,6E)-2,6-dimethylocta-2,6-dienedioic acid.

Reduction: The reduction of this compound can yield a range of products depending on the reducing agent and reaction conditions.

Selective Carbonyl Reduction: Reagents like sodium borohydride (B1222165) (NaBH4) can selectively reduce the aldehyde groups to primary alcohols, affording (2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol, while leaving the carbon-carbon double bonds intact. bris.ac.uk

Conjugate Reduction: Catalytic hydrogenation can be employed to selectively reduce the carbon-carbon double bonds, a process known as conjugate reduction. The choice of catalyst and conditions is crucial for selectivity. rsc.org

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH4) followed by a proton source, or catalytic hydrogenation under more forcing conditions, can reduce both the aldehyde groups and the double bonds to yield the corresponding saturated diol.

Table 2: Products of Oxidation and Reduction of this compound

| Reaction Type | Reagent Example | Product |

| Oxidation | KMnO4 | (2E,6E)-2,6-dimethylocta-2,6-dienedioic acid |

| Selective Reduction | NaBH4 | (2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol |

| Complete Reduction | LiAlH4 then H3O+ | 2,6-dimethyloctane-1,8-diol |

Comparative Reactivity with Analogous α,β-Unsaturated Carbonyl Compounds

The reactivity of this compound can be contextualized by comparing it to simpler, analogous α,β-unsaturated carbonyl compounds.

A close analogue is citral (B94496) , which is an isomeric mixture of geranial ((2E)-3,7-dimethylocta-2,6-dienal) and neral (B7780846) ((2Z)-3,7-dimethylocta-2,6-dienal). molport.comnist.gov Citral contains a single α,β-unsaturated aldehyde moiety and an additional isolated double bond. bris.ac.uk Like this compound, citral undergoes nucleophilic additions and can be selectively oxidized or reduced. bris.ac.ukrsc.org However, the presence of a second aldehyde group in this compound significantly expands its synthetic potential, particularly for intramolecular reactions and the formation of symmetrical molecules. Studies on the metabolism of citral have indicated that its primary metabolic pathways involve oxidation rather than nucleophilic addition to the double bond, suggesting a high degree of reactivity at the aldehyde and allylic positions. researchgate.net

Compared to a simple α,β-unsaturated aldehyde like crotonaldehyde , this compound has a more extended conjugated system and additional steric bulk from the methyl groups. The extended conjugation can further influence the electronic properties of the reactive sites. The presence of two such systems within the same molecule opens up possibilities for sequential or tandem reactions that are not possible with monofunctional analogues.

Synthetic Methodologies and Derivative Chemistry

Total Synthesis of (2E,6E)-2,6-Dimethylocta-2,6-dienedial in Academic Settings

A definitive total synthesis of this compound has not been extensively documented in academic literature. However, logical synthetic pathways can be proposed based on established methodologies for the preparation of unsaturated aldehydes and dialdehydes. A plausible approach would involve the selective oxidation of the corresponding diol, (2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol.

The synthesis of this diol precursor could potentially start from commercially available monoterpenes such as geraniol (B1671447) or nerol. These C10 alcohols possess the requisite carbon skeleton and one of the necessary (E)-configured double bonds. A synthetic strategy could involve the introduction of a second hydroxyl group at the C8 position followed by stereoselective formation of the second (E)-double bond.

Alternatively, oxidative cleavage of a suitable cyclic precursor or the use of multi-step strategies involving Wittig-type reactions or other carbon-carbon bond-forming methods could be employed to construct the C10 backbone with the desired stereochemistry and terminal functionalities ready for oxidation. nih.govdur.ac.uk

Table 1: Potential Precursors and Key Transformations

| Precursor | Key Transformation(s) | Target Intermediate |

| Geraniol/Nerol | Allylic oxidation, functional group interconversion | (2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol |

| Citronellal | Chain extension, stereoselective olefination | C10 diene diol precursor |

| Acyclic diene | Ozonolysis or other oxidative cleavage | This compound |

The final step would involve the oxidation of the diol to the dialdehyde (B1249045). A variety of mild oxidizing agents could be employed to avoid over-oxidation to the corresponding dicarboxylic acid or isomerization of the double bonds.

Stereoselective Synthesis of Defined Isomers and Analogs

The synthesis of specific stereoisomers and analogs of 2,6-dimethylocta-2,6-dienedial is crucial for studying structure-activity relationships in various contexts. The stereochemistry of the double bonds can be controlled through various synthetic methods. The Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective formation of (E)-alkenes, while other olefination reactions can be tuned to favor the (Z)-isomer. knox.edu

The synthesis of analogs could involve modifications to the carbon skeleton, such as the introduction of additional substituents or variations in the chain length. These analogs would be valuable for probing the steric and electronic requirements of biological targets or for creating novel molecular scaffolds.

Derivatization Strategies for Functional Group Transformations

The two aldehyde groups in this compound are reactive sites for a wide range of chemical transformations. These reactions allow for the conversion of the dialdehyde into a variety of other functional groups, expanding its synthetic utility. pressbooks.pub

Table 2: Representative Derivatization Reactions

| Reagent/Reaction Type | Product Functional Group(s) |

| NaBH4, LiAlH4 | Diol |

| Ag2O, H2O2 | Dicarboxylic acid |

| R-NH2 (amines) | Diimine (Schiff base) |

| Wittig reagents (R3P=CHR') | Extended polyene |

| Grignard reagents (RMgX) | Secondary diols |

| Knoevenagel condensation | α,β-unsaturated dicarbonyl compounds |

These transformations can be performed selectively on one or both aldehyde groups by employing protecting group strategies or by exploiting differences in reactivity. The conjugated nature of the aldehyde groups also allows for 1,4-conjugate addition reactions, further increasing the diversity of accessible derivatives. pressbooks.pub

Application as a Chiral Building Block in Complex Molecule Synthesis

While specific examples of this compound as a chiral building block are not prominent in the literature, its structure suggests potential applications in asymmetric synthesis. The introduction of chirality, for example through enantioselective reduction of one aldehyde or epoxidation of a double bond, would generate a versatile chiral synthon. nih.govmdpi.com

The C10 backbone is a common motif in many natural products, particularly terpenoids. nih.govsemanticscholar.org A chiral derivative of this dialdehyde could serve as a key intermediate in the total synthesis of such complex molecules, providing a pre-formed carbon skeleton with defined stereocenters. The "chiral pool" approach often utilizes readily available, enantiopure natural products as starting materials for complex syntheses. nih.govsemanticscholar.orgnih.govscilit.comnsf.gov While the dialdehyde itself is not a primary chiral pool chemical, its derivatives could be.

Generation of Biologically Relevant Precursors and Metabolites

The C10 framework of this compound is related to the biosynthesis of monoterpenoids. neliti.comnih.govkneopen.com Monoterpenes are synthesized in nature from geranyl pyrophosphate (GPP). The biotransformation of common monoterpenes like geraniol and nerol by microorganisms can lead to a variety of oxidized products, including aldehydes and acids. nih.govresearchgate.nettandfonline.comnih.govtandfonline.comresearchgate.net

It is conceivable that this compound could be a metabolite in certain biological systems, arising from the oxidation of a diol precursor. In a synthetic biology context, engineered metabolic pathways could potentially be designed to produce this dialdehyde from simple precursors. nih.gov The compound itself could also serve as a precursor for the synthesis of biologically active molecules or as a probe to study enzymatic pathways involved in terpenoid metabolism.

Advanced Analytical and Spectroscopic Characterization for Research Purposes

X-ray Crystallography of Compound-Enzyme Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including the complexes formed between a ligand like (2E,6E)-2,6-dimethylocta-2,6-dienedial and a target enzyme. Such studies are pivotal for understanding the molecular basis of enzyme inhibition or modulation.

High-Resolution Structural Elucidation of Binding Pockets and Active Sites

While specific crystal structures of this compound complexed with an enzyme are not publicly available, the methodology for such an analysis is well-established. Researchers have successfully determined the crystal structures of various terpene synthases and other enzymes that bind to terpenoid compounds. nih.govnih.gov These studies reveal intricate details of the enzyme's active site. For instance, the crystal structure of a terpene synthase can illuminate the precise amino acid residues that form the binding pocket, which accommodates the terpenoid substrate. nih.gov High-resolution diffraction data, often better than 2.5 Å, allows for the accurate modeling of the protein's architecture, including the loops and helices that define the catalytic center. researchgate.netnih.gov Understanding the topology of the binding pocket is the first step in deciphering the mechanism of interaction.

The process typically involves co-crystallizing the purified enzyme with the ligand or soaking the ligand into pre-formed crystals of the enzyme. The resulting electron density maps provide a detailed picture of how the enzyme's structure adapts to bind the ligand. In the context of this compound, crystallographic studies would aim to identify the key interactions within the enzyme's active site that are responsible for its binding and potential inhibitory activity.

Insights into Ligand Conformation and Protein-Ligand Interactions

Once a high-resolution crystal structure of a this compound-enzyme complex is obtained, it provides invaluable insights into the conformation of the bound ligand and the specific non-covalent interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For a molecule like this compound, the aldehyde functional groups would be prime candidates for forming hydrogen bonds with polar residues (e.g., serine, threonine, or tyrosine) or with backbone amide groups within the active site. The methyl groups and the hydrocarbon chain would likely engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine. The precise conformation of the bound ligand, including the torsion angles of the rotatable bonds, would be revealed, which is critical for understanding the specificity of the interaction.

The table below illustrates the types of protein-ligand interactions that would be investigated in a crystallographic study of a this compound-enzyme complex, based on general principles of protein-ligand binding.

| Interaction Type | Potential Interacting Residues in Enzyme Active Site | Part of this compound Involved |

| Hydrogen Bonding | Ser, Thr, Tyr, Asn, Gln, His, Backbone NH | Aldehyde oxygen atoms |

| Hydrophobic Interactions | Leu, Ile, Val, Phe, Trp, Ala | Methyl groups, Alkene backbone |

| Van der Waals Contacts | All proximal residues | Entire molecule |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

A typical ¹H NMR spectrum would show signals corresponding to the aldehydic protons, olefinic protons, and methyl protons. The aldehydic protons would appear in the downfield region (around 9-10 ppm). The ¹³C NMR spectrum would display characteristic peaks for the carbonyl carbons (around 190-200 ppm), olefinic carbons, and aliphatic carbons. nih.govnih.gov

Two-dimensional NMR techniques would be employed for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, for instance, between the olefinic protons and the protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is critical for establishing the connectivity of the entire molecule.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on known values for similar unsaturated aldehydes.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CHO) | 9.5 - 10.0 | 190 - 195 |

| C2 | - | 135 - 140 |

| C3 (CH) | 6.0 - 6.5 | 150 - 155 |

| C4 (CH₂) | 2.2 - 2.5 | 30 - 35 |

| C5 (CH₂) | 2.2 - 2.5 | 30 - 35 |

| C6 | - | 135 - 140 |

| C7 (CH) | 6.0 - 6.5 | 150 - 155 |

| C8 (CHO) | 9.5 - 10.0 | 190 - 195 |

| C2-CH₃ | 1.8 - 2.0 | 10 - 15 |

| C6-CH₃ | 1.8 - 2.0 | 10 - 15 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. aps.org These techniques are particularly useful for identifying functional groups. For this compound, the key functional groups are the aldehyde and the carbon-carbon double bonds.

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde groups, typically appearing in the range of 1680-1700 cm⁻¹ for conjugated aldehydes. The C=C stretching vibrations of the conjugated system would appear in the 1600-1650 cm⁻¹ region. The C-H stretching vibrations of the aldehyde group would be observed as a pair of bands around 2720 and 2820 cm⁻¹.

Raman spectroscopy would also be a valuable tool, especially for observing the C=C stretching modes, which are often strong in Raman spectra due to the change in polarizability during the vibration. nih.govresearchgate.net The symmetric nature of the molecule might lead to differences in the IR and Raman activities of certain vibrational modes, providing further structural information.

The table below summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H stretch (aldehyde) | 2720, 2820 | IR |

| C=O stretch (aldehyde) | 1680 - 1700 | IR |

| C=C stretch (conjugated) | 1600 - 1650 | IR, Raman |

| C-H bend (alkene) | 960 - 990 (trans) | IR |

Mass Spectrometry for Metabolite Profiling and Reaction Monitoring

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. nih.gov For this compound, which has a molecular formula of C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol , high-resolution mass spectrometry would confirm its elemental composition. nih.gov

When coupled with gas chromatography (GC-MS), it is a powerful tool for identifying and quantifying volatile compounds like terpenoids in complex mixtures. researchgate.netscirp.org The fragmentation pattern in the mass spectrum is a molecular fingerprint. For an aldehyde, characteristic fragmentation pathways include α-cleavage (loss of a hydrogen radical or an alkyl radical from the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is present. whitman.edumiamioh.edu

In the context of metabolite profiling, LC-MS or GC-MS can be used to detect and quantify this compound in biological samples, providing insights into its metabolic fate. It is also invaluable for monitoring chemical reactions involving this compound, allowing for the identification of intermediates and products.

The table below lists some of the expected key fragment ions in the electron ionization (EI) mass spectrum of this compound.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 166 | [M]⁺ | Molecular ion |

| 151 | [M - CH₃]⁺ | Loss of a methyl group |

| 137 | [M - CHO]⁺ | Loss of a formyl radical |

| 123 | [M - C₃H₇]⁺ | Cleavage of the alkyl chain |

| 95 | [C₇H₁₁]⁺ | Further fragmentation |

| 69 | [C₅H₉]⁺ | Common terpenoid fragment |

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis in Research

Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of this compound from natural sources or synthetic reaction mixtures. researchgate.net

Column chromatography is often the first step in the purification process. pharmacophorejournal.comcolumn-chromatography.com Using a stationary phase like silica (B1680970) gel and a gradient of organic solvents (e.g., hexane (B92381) and ethyl acetate), it is possible to separate compounds based on their polarity. frontiersin.orgnih.gov The two aldehyde groups in this compound make it more polar than many other terpenoids, which facilitates its separation.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both purification and quantitative analysis. nih.gov A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov Detection is often achieved using a UV detector, as the conjugated system of this compound absorbs UV light. For quantitative analysis, a calibration curve is constructed using standards of known concentration. psu.eduepa.gov

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. nih.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides excellent separation and sensitive detection. The choice of the GC column (e.g., a non-polar or a polar capillary column) is critical for achieving good resolution from other components in a mixture.

The table below summarizes the chromatographic techniques applicable to this compound.

| Chromatographic Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Application |

| Column Chromatography | Silica gel, Alumina | Hexane/Ethyl acetate (B1210297) gradient | Thin-Layer Chromatography (TLC) | Purification |

| HPLC | C18, C8 | Acetonitrile/Water, Methanol/Water | UV, MS | Purification, Quantitative Analysis |

| GC | DB-5, HP-INNOWax | Helium, Hydrogen | FID, MS | Quantitative Analysis, Identification |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Detailed quantum chemical calculations specifically focused on the electronic structure and energetics of (2E,6E)-2,6-dimethylocta-2,6-dienedial are not extensively available in the current body of scientific literature. Such studies, often employing methods like Density Functional Theory (DFT), would be invaluable for understanding the molecule's reactivity, stability, and spectroscopic properties.

Hypothetically, quantum chemical calculations could provide the following data:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

Electronic Properties: Distribution of electron density, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the HOMO-LUMO gap, which are crucial for predicting chemical reactivity.

Energetics: The compound's heat of formation and relative energies of different stereoisomers or conformers.

A summary of potential, though not yet published, quantum chemical data is presented in the table below.

| Property | Predicted Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons; a higher value suggests greater reactivity towards electrophiles. |

| LUMO Energy | -1.2 eV | Represents the molecule's ability to accept electrons; a lower value suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the electronic excitation energy and can be an indicator of chemical stability; a larger gap suggests higher stability. |

| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity, which influences its solubility and intermolecular interactions. |

| Heat of Formation (gas) | -250 kJ/mol | The standard enthalpy change for the formation of the compound from its elements in their standard states. |

Note: The data in this table is hypothetical and for illustrative purposes, as specific quantum chemical studies on this compound are not available in the cited literature.

Molecular Dynamics Simulations of Compound-Enzyme Interactions

Molecular dynamics (MD) simulations have been employed to investigate the interaction of this compound with enzymes. These simulations model the physical movements of atoms and molecules over time, providing a dynamic view of how the compound binds to an enzyme's active site.

One study utilized MD simulations to understand how a mutant bacterial progesterone 5β-reductase could stably bind the linear substrate 8-oxogeranial. The simulations revealed that a specific mutation could open a cavity within the substrate-binding pocket, facilitating the stable binding of the compound acs.orgacs.org.

MD simulations are also crucial for understanding the function of iridoid synthase (ISY), an enzyme that uses 8-oxogeranial as a substrate to produce iridoids wikipedia.org. Simulations can elucidate the conformational changes within the enzyme's active site upon substrate binding and during the catalytic process. Such studies have revealed that the steric hindrance and polarity of the substrate tunnel are pivotal in determining the enzyme's substrate preference researchgate.netnih.gov.

| Enzyme Target | Key Findings from MD Simulations | Reference |

| Progesterone 5β-Reductase (mutant) | A specific mutation was shown to open a cavity in the binding pocket, allowing for the stable binding of 8-oxogeranial. | acs.orgacs.org |

| Iridoid Synthase (NmISY2) | The steric and polar properties of the substrate tunnel were identified as critical factors in determining the enzyme's preference for 8-oxogeranial over other substrates. | researchgate.netnih.gov |

Prediction of Reaction Pathways and Transition States

While specific computational studies predicting the reaction pathways and transition states for non-enzymatic reactions of this compound are not prominent in the literature, its enzymatic conversion is a key area of interest. The compound is a crucial intermediate in the biosynthesis of nepetalactol, a precursor to iridoids wikipedia.org.

The enzyme iridoid synthase (ISY) catalyzes the reductive cyclization of 8-oxogeranial researchgate.net. Computational methods could be used to model this complex reaction, identifying the transition state structures and calculating the activation energies for the cyclization and reduction steps. Such studies would provide a detailed mechanistic understanding of how the enzyme achieves its catalytic efficiency and stereoselectivity. While not directly on this compound, computational studies have been used to support proposed mechanisms for similar complex organic reactions, such as the silyl-Prins cyclization, by calculating the energy profiles of transition states mdpi.com.

In Silico Analysis of Stereochemical Control in Enzymatic Reactions

The stereochemistry of the products formed from this compound is of significant biological importance. In silico methods are instrumental in understanding how enzymes control the stereochemical outcome of these reactions.

Iridoid synthase (ISY) is responsible for the stereoselective 1,4-reduction of 8-oxogeranial to an uncyclized enol intermediate, which sets the stereochemistry at the C7 position nih.gov. Further downstream, other enzymes, such as those from the nepetalactol-related short-chain dehydrogenase (NEPS) class, capture this reactive intermediate and catalyze a stereoselective cyclization to form different nepetalactol stereoisomers researchgate.net.

Molecular dynamics simulations have been used to investigate how mutations in the active site of ISY can alter its substrate preference and, consequently, the stereochemical outcome. These simulations have shown that changes in steric hindrance and polarity within the substrate tunnel can significantly impact the enzyme's function researchgate.netnih.gov. This in silico approach allows researchers to rationally engineer enzymes for the production of specific stereoisomers.

| Enzyme | Role in Stereochemical Control | Computational Insights |

| Iridoid Synthase (ISY) | Catalyzes the initial stereoselective reduction of 8-oxogeranial, determining the stereochemistry at the C7 position. nih.gov | MD simulations revealed that steric and polar factors in the active site are key to substrate preference and stereoselectivity. researchgate.netnih.gov |

| NEPS Enzymes | Capture the reactive enol intermediate produced by ISY and catalyze the stereoselective cyclization into various nepetalactol stereoisomers. researchgate.net | While not detailed in the search results, computational docking and MD simulations could model the binding of the intermediate to NEPS active sites. |

Application of Chemoinformatics for Structural Relationship Exploration

Chemoinformatics applies computational methods to analyze chemical data, which is particularly useful for exploring the vast chemical space of natural products like monoterpenoids nih.govnih.govdokumen.pub. This compound belongs to this diverse class of compounds wikipedia.orgwikipedia.org.

A large-scale in silico study evaluated 1175 monoterpenoid compounds using a comprehensive pipeline of computational tools. This chemoinformatic approach calculated numerous molecular parameters, including physicochemical properties, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and toxicological risk assessments nih.govnih.gov.

Such analyses allow for the exploration of structure-activity relationships (SAR) and structure-property relationships (SPR). By comparing the computed properties of this compound with a large library of related monoterpenoids, researchers can identify structural motifs associated with desirable (e.g., drug-like) or undesirable (e.g., toxic) properties. Target prediction algorithms, another chemoinformatic tool, can suggest potential biological targets for the compound, highlighting possible therapeutic applications nih.govnih.gov.

| Chemoinformatic Application | Description | Relevance to this compound |

| Physicochemical Property Prediction | Calculation of properties like molecular weight, logP, polar surface area, and number of rotatable bonds. | Helps in assessing its "drug-likeness" and potential for oral bioavailability. |

| ADMET Profiling | In silico prediction of the compound's absorption, distribution, metabolism, excretion, and toxicity profiles. nih.govnih.gov | Provides an early-stage assessment of its pharmacokinetic and safety properties without the need for extensive experimental testing. |

| Structure-Activity Relationship (SAR) Mapping | Identification of relationships between the chemical structure and biological activity by analyzing a dataset of compounds. nih.govnih.gov | Can help in designing analogues of this compound with improved activity or selectivity for a particular biological target. |

| Target Prediction | Use of computational algorithms to predict the biological targets (e.g., enzymes, receptors) with which a compound is likely to interact. nih.govnih.gov | Can suggest novel therapeutic applications for this compound and guide experimental validation. |

Biological Activities and Ecological Significance Mechanistic and Foundational Aspects

Role in Plant-Herbivore Interactions and Chemical Defense Mechanisms

While direct evidence for the presence of (2E,6E)-2,6-dimethylocta-2,6-dienedial in plant volatile emissions during herbivory is not extensively documented, the broader class of unsaturated aldehydes is known to play a role in plant defense. thegoodscentscompany.com Plants release a variety of volatile organic compounds upon attack by herbivores, which can serve as direct deterrents or as signals to attract natural enemies of the herbivores. thegoodscentscompany.com The high reactivity of aldehydes suggests that this compound could function as a feeding deterrent to insects and other herbivores. Its irritant nature, characteristic of many aldehydes, would make the plant tissue unpalatable. Furthermore, such compounds can contribute to the complex blend of volatiles that mediate tritrophic interactions, although the specific role of this particular dialdehyde (B1249045) in such signaling cascades remains to be elucidated.

Defensive Function in Insect Biology and Chemical Ecology

Unsaturated aldehydes are frequently identified as key components of the defensive secretions of various insect species. researchgate.net These secretions are deployed to repel predators and competitors. For instance, many species of stink bugs (Pentatomidae) release complex mixtures of volatile compounds, including unsaturated aldehydes, from their metathoracic glands when threatened. researchgate.net The irritating and often toxic nature of these compounds provides an effective chemical defense mechanism. researchgate.net Given its structure, this compound is a plausible component of such defensive cocktails. Its function would be to act as a potent irritant to the mucous membranes and sensory organs of predators, thereby deterring attack.

Antifungal Properties and Underlying Biochemical Mechanisms

Terpenoids and aldehydes are well-documented for their antifungal properties. researchgate.netnih.govoup.com The proposed mechanisms of action for unsaturated aldehydes against fungi, such as Aspergillus flavus, include the disruption of spore germination and mycelial growth. researchgate.net This is often achieved by compromising the integrity of the fungal cell wall and membrane. researchgate.net Furthermore, terpenoid compounds can induce mitochondrial dysfunction in fungi, leading to increased production of reactive oxygen species (ROS) and a decrease in ATP synthesis, ultimately inhibiting fungal activity. oup.com Some terpenoid phenols have been shown to induce calcium stress and inhibit the TOR pathway in yeast, suggesting specific signaling pathway disruption. acs.orgnih.gov It is therefore highly probable that this compound exhibits antifungal activity through similar mechanisms, leveraging its ability to disrupt cellular structures and interfere with vital metabolic and signaling processes in fungi.

Interactions with Biological Macromolecules (e.g., enzymes, receptors)

The high reactivity of α,β-unsaturated aldehydes is a key determinant of their biological effects. nih.gov These compounds are potent electrophiles and readily form covalent adducts with nucleophilic groups found in biological macromolecules. nih.govresearchgate.net The primary targets within cells are proteins and DNA.

Protein Adduct Formation: The thiol group of cysteine and the amino groups of lysine (B10760008) and histidine residues in proteins are particularly susceptible to Michael addition reactions with the β-carbon of the unsaturated aldehyde. nih.gov This covalent modification can lead to the inactivation of enzymes that have these nucleophilic residues in their active sites. researchgate.net For example, enzymes involved in redox homeostasis, such as glutathione (B108866) peroxidase, can be inactivated by such aldehydes. researchgate.net

DNA Adduct Formation: The exocyclic amino groups of DNA bases, such as guanine, are also potential sites for adduction by α,β-unsaturated aldehydes. nih.govresearchgate.net This can lead to the formation of DNA-protein crosslinks, which are highly deleterious lesions that can block DNA replication and transcription, potentially leading to mutagenesis. researchgate.net

The table below summarizes the potential interactions of this compound with biological macromolecules based on the known reactivity of α,β-unsaturated aldehydes.

| Macromolecule | Potential Interaction Site | Consequence of Interaction |

| Proteins | Cysteine (thiol group), Lysine (amino group), Histidine (amino group) | Enzyme inhibition, disruption of protein structure and function. |

| DNA | Guanine (exocyclic amino group) | DNA adduct formation, DNA-protein crosslinks, potential for mutagenesis. |

Influence on Cellular Metabolic Pathways and Biochemical Signaling (mechanistic, non-clinical)

The interaction of this compound with cellular components can significantly influence metabolic and signaling pathways. The depletion of cellular antioxidants, such as glutathione, through adduction by the aldehyde can lead to a state of oxidative stress. researchgate.net This, in turn, can activate stress-response signaling pathways.

One such pathway is the Nrf2/ARE pathway, which is a primary regulator of the expression of antioxidant and detoxification enzymes. researchgate.net The electrophilic nature of α,β-unsaturated aldehydes can lead to the modification of Keap1, a repressor of Nrf2, resulting in the activation of Nrf2 and the subsequent transcription of genes encoding for phase II detoxification enzymes. acs.org

Furthermore, terpenoids, in general, have been shown to modulate various signaling pathways, including those involved in cell proliferation and apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways. plos.org While the specific effects of this compound on these pathways have not been directly studied, its classification as a terpenoid suggests it may possess similar modulatory capabilities. The metabolic fate of aldehydes in cells involves oxidation to the corresponding carboxylic acids by aldehyde dehydrogenases, which is a detoxification step.

The following table outlines the potential influence of this compound on cellular pathways.

| Cellular Pathway | Potential Influence | Underlying Mechanism |

| Oxidative Stress Response | Induction of oxidative stress | Depletion of cellular antioxidants (e.g., glutathione). |

| Nrf2/ARE Pathway | Activation | Electrophilic modification of Keap1, leading to Nrf2 activation and expression of antioxidant enzymes. |

| PI3K/Akt/mTOR Pathway | Potential modulation | As a terpenoid, it may influence key proteins in this pathway. |

| MAPK Pathway | Potential modulation | As a terpenoid, it may influence key proteins in this pathway. |

| Aldehyde Metabolism | Detoxification | Oxidation to carboxylic acids by aldehyde dehydrogenases. |

Advanced Research Applications and Methodological Contributions

Utilization as a Biochemical Probe for Pathway Interrogation

The unique chemical structure and central position of (2E,6E)-2,6-dimethylocta-2,6-dienedial in metabolic pathways make it an effective biochemical probe for investigating enzymatic mechanisms. Researchers have utilized this compound and its analogs to elucidate the intricacies of complex biosynthetic routes, particularly that of iridoids.

One key area of investigation has been the mechanism of iridoid synthase (ISY), a crucial enzyme that catalyzes the reductive cyclization of this compound to form the foundational iridoid scaffold. nih.govnih.gov The study of how ISY recognizes and transforms this specific substrate provides insights into the enzyme's active site and catalytic process. Structural studies of iridoid synthase in complex with NADP+ and 8-oxogeranial have revealed that the linear dialdehyde (B1249045) adopts an extended conformation within the enzyme's active site. nih.gov Its two aldehyde groups form hydrogen bonds with specific amino acid residues, namely Tyr178-OH and Ser349-OH, while the hydrocarbon chain is stabilized by a hydrophobic pocket. nih.gov

To further probe the cyclization mechanism, synthetic substrate analogs of this compound have been developed. nih.gov By observing how iridoid synthase processes these modified substrates, scientists have gathered evidence supporting a stepwise Michael addition mechanism over a concerted hetero-Diels-Alder reaction for the cyclization step. nih.gov This use of substrate analogs demonstrates the value of this compound as a molecular template for designing probes to interrogate enzymatic pathways.

Contributions to Understanding Plant Secondary Metabolism

This compound is a central intermediate in the biosynthesis of iridoids, a large class of plant secondary metabolites with diverse ecological roles and pharmacological activities. numberanalytics.comnih.govnuph.edu.ua Its study has been instrumental in mapping out the biosynthetic pathways of these important natural products in various plant species.

The iridoid biosynthetic pathway typically begins with geraniol (B1671447). researchgate.net Through a series of enzymatic reactions, geraniol is converted to 8-hydroxygeraniol, which is then oxidized by 8-hydroxygeraniol oxidoreductase (8HGO) to yield this compound. researchgate.net This dialdehyde then serves as the direct precursor for the formation of the iridoid cyclopentane (B165970) ring, a reaction catalyzed by iridoid synthase (ISY). researchgate.netwikipedia.org

The elucidation of this pathway has been a significant achievement in understanding plant secondary metabolism. Research on plants such as Catharanthus roseus (Madagascar periwinkle), Nepeta species (catnip), and Olea europaea (olive) has consistently identified this compound as the key substrate for iridoid synthase. nih.govresearchgate.net In C. roseus, the resulting iridoids are further metabolized to produce complex monoterpene indole (B1671886) alkaloids, including the anticancer drugs vinblastine (B1199706) and vincristine (B1662923). nih.gov In Nepeta species, it leads to the formation of nepetalactone, the compound responsible for the characteristic effects of catnip on felines. researchgate.net In the olive tree, it is a precursor to oleuropein, a secoiridoid that contributes to the fruit's taste and has various health benefits. nih.gov The consistent presence of this compound in these diverse pathways highlights its fundamental role in the generation of a wide array of bioactive plant compounds.

| Plant Species | Key Downstream Product from this compound | Reference |

| Catharanthus roseus | Secologanin (precursor to monoterpene indole alkaloids) | nih.govresearchgate.net |

| Nepeta spp. | Nepetalactone | researchgate.net |

| Olea europaea | Oleuropein (a secoiridoid) | nih.gov |

Development of Chemoenzymatic Synthetic Strategies

The enzymatic conversion of this compound by iridoid synthase has inspired the development of chemoenzymatic synthetic strategies. nih.govrsc.org These approaches combine chemical synthesis to produce the precursor with enzymatic catalysis to achieve specific, often stereoselective, transformations that are challenging to replicate with traditional chemical methods.

The enzyme iridoid synthase (ISY) and its homologs are of particular interest. These enzymes, belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, are capable of catalyzing the complex reductive cyclization of this compound. nih.gov The ability of ISY to produce the core iridoid scaffold with high fidelity makes it a valuable biocatalyst. Researchers have explored the substrate promiscuity of ISY, finding that it can accept and process analogs of 8-oxogeranial, opening the door to the enzymatic synthesis of novel, non-natural cyclic compounds. nih.gov

Moreover, the entire biosynthetic pathway to iridoids has been reconstituted in microbial hosts like Saccharomyces cerevisiae (yeast). nih.gov In these systems, genes encoding the enzymes that produce this compound from a simple precursor like geraniol are introduced, along with the gene for iridoid synthase. This metabolic engineering approach allows for the de novo biosynthesis of iridoids and their derivatives, providing a scalable and sustainable alternative to their extraction from plants. nih.gov Such strategies are being developed for the production of high-value pharmaceuticals and other fine chemicals. chemrxiv.org

Inspirations for Bio-Inspired Synthesis

The natural biosynthetic pathway leading to and from this compound provides a powerful blueprint for bio-inspired total synthesis. researchgate.net Understanding how nature constructs complex molecular architectures from simple, linear precursors allows chemists to devise more efficient and elegant synthetic routes.

The conversion of the acyclic this compound into a bicyclic iridoid structure is a prime example of a complexity-generating reaction cascade. This natural strategy, involving a reduction followed by an intramolecular cyclization, has inspired chemists to design laboratory syntheses that mimic this process. nih.gov For instance, the proposed mechanism of a Michael-type cyclization in the enzymatic reaction can be translated into chemical methods for ring formation.

By studying the enzymatic steps and the structure of intermediates like this compound, synthetic chemists can develop novel catalytic systems and reaction conditions that emulate the efficiency and selectivity of biological processes. This approach is not limited to the synthesis of natural products themselves but can also be applied to the creation of diverse molecular libraries for drug discovery and materials science. The principles learned from the biosynthesis involving this key dialdehyde continue to fuel innovation in the field of organic synthesis.

Future Research Directions and Unresolved Questions

Discovery and Characterization of Novel Biosynthetic Enzymes

The formation of (2E,6E)-2,6-dimethylocta-2,6-dienedial is a multi-step enzymatic process, and many of the involved enzymes are yet to be discovered and characterized across different species. The established pathway begins with the C10 monoterpene precursor geraniol (B1671447). nih.gov The key unresolved questions lie in identifying the specific enzymes that catalyze these transformations in various organisms and understanding their mechanistic details.

The biosynthesis proceeds via the following key steps:

Hydroxylation: Geraniol is first hydroxylated at the C8 position to form 8-hydroxygeraniol. This reaction is typically catalyzed by a cytochrome P450 monooxygenase (CYP) known as geraniol-8-hydroxylase (G8H). nih.gov

Oxidation: The terminal alcohol of 8-hydroxygeraniol is then oxidized in two successive steps to yield the dialdehyde (B1249045) this compound. nih.gov This transformation is catalyzed by enzymes such as 8-hydroxygeraniol dehydrogenase (EC 1.1.1.324), an oxidoreductase that can utilize NADP+ as a cofactor. wikipedia.org

Future research will focus on mining the genomes and transcriptomes of iridoid-producing organisms, such as those from the Nepeta (catnip) genus and the medicinal plant Centaurium erythraea (common centaury), where the presence of this pathway is known. nih.govnih.gov While enzymes like 8-hydroxygeraniol oxidase (HGO) have been identified in plants, evidence suggests that insects utilize entirely different classes of enzymes, such as glucose-methanol-choline (GMC) oxidoreductases, to achieve the same chemical conversion. nih.govpnas.org The discovery of these novel enzymes is crucial, as their substrate specificity, cofactor requirements, and kinetic properties could vary significantly, offering new tools for biotechnological applications. Characterizing these enzymes will provide deeper insights into the convergent evolution of metabolic pathways and expand the known enzymatic toolbox for synthetic biology.

Exploration of Previously Undiscovered Biological Functions and Ecological Roles

While this compound is primarily recognized as a metabolic intermediate, its potential for direct biological and ecological functions remains largely unexplored. As a volatile organic compound (VOC), it could serve as a signaling molecule in plant-insect or plant-microbe interactions. mdpi.com Many acyclic monoterpenoids possess distinct biological activities, including antimicrobial and anti-inflammatory properties, and can cause effects like skin and eye irritation. mdpi.commdpi.comnih.gov